N,N'-di(propan-2-yl)benzene-1,4-dicarboxamide
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Overview
Description
N1,N4-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C16H24N2O2. It is a derivative of benzene-1,4-dicarboxamide, where the amide groups are substituted with propan-2-yl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of N1,N4-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces benzene-1,4-dicarboxylic acid derivatives.
Reduction: Yields benzene-1,4-diamine derivatives.
Substitution: Forms various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
N1,N4-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N1,N4-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N1,N4-BIS(5-METHYLHEXAN-2-YL)BENZENE-1,4-DIAMINE: Similar structure but with different alkyl substituents.
N1,N4-BIS(4-BUTYLPHENYL)BENZENE-1,4-DIAMINE: Contains butylphenyl groups instead of propan-2-yl groups.
Uniqueness
N1,N4-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
15208-70-5 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)15-13(17)11-5-7-12(8-6-11)14(18)16-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
OZONEZQDQTYOAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C(=O)NC(C)C |
Origin of Product |
United States |
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